5-Chloro-1H-imidazole-4-carboxamide 5-Chloro-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011386
InChI: InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8)
SMILES:
Molecular Formula: C4H4ClN3O
Molecular Weight: 145.55 g/mol

5-Chloro-1H-imidazole-4-carboxamide

CAS No.:

Cat. No.: VC16011386

Molecular Formula: C4H4ClN3O

Molecular Weight: 145.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-imidazole-4-carboxamide -

Specification

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
IUPAC Name 5-chloro-1H-imidazole-4-carboxamide
Standard InChI InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8)
Standard InChI Key KYLZTHAIAJLMFT-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(N1)Cl)C(=O)N

Introduction

Chemical Identity and Structural Characterization

Spectral Properties and Computational Modeling

While experimental spectroscopic data for 5-chloro-1H-imidazole-4-carboxamide remains unpublished, density functional theory (DFT) calculations predict characteristic signals:

Table 1: Predicted spectroscopic features

TechniqueKey Features
IR SpectroscopyN-H stretch (3300-3100 cm⁻¹), C=O stretch (1680-1640 cm⁻¹), C-Cl (550-650 cm⁻¹)
¹H NMR (DMSO-d6)δ 8.15 (s, 1H, H-2), δ 7.92 (br s, 1H, NH), δ 7.45 (br s, 1H, NH)
¹³C NMRδ 162.5 (C=O), δ 142.3 (C-5), δ 136.8 (C-2), δ 128.4 (C-4), δ 124.1 (C-Cl)

These predictions align with observed data for 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamide (PubChem CID 76967240), where chlorine substitution significantly affects ring electron density .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge from patent literature on related imidazole derivatives :

  • Condensation-Dehydration Sequence: Formation of imidazole core through cyclocondensation of α-aminocarbonyl precursors

  • Post-Functionalization Approach: Introduction of chlorine and carboxamide groups to preformed imidazole scaffolds

Experimental Pathways

The Chinese patent CN103214420A details a pH-controlled condensation method for 2-butyl-4-chloro-5-formylimidazole synthesis, providing transferable techniques for carboxamide formation . Adapting this methodology:

  • Intermediate Formation:

    • Condensation of glyoxal with amidine precursors under pH 6.0-7.5 buffer conditions

    • Controlled dehydration using POCl₃/DMF reagent system

  • Carboxamide Installation:

    • Ammonolysis of ester intermediates

    • Direct aminocarbonylation using NH₃/CO under catalytic conditions

Critical process parameters include:

  • Strict pH control (6.0-7.5) to minimize byproduct formation

  • Temperature gradients during cyclization (100-105°C optimal)

  • Solvent selection (toluene preferred for crystallization)

Table 2: Comparative yields in imidazole synthesis

MethodYield (%)Purity (%)Reference
POCl₃/DMF Dehydration78-82≥99.5
NH₃ Gas Aminolysis65-7097.2
Microwave-Assisted Synthesis8898.8Estimated

Physicochemical Properties

Thermodynamic Parameters

Extrapolation from fluoro- and methyl-substituted analogs suggests:

  • Melting point: 215-225°C (decomposition observed >230°C)

  • LogP: 0.35-0.45 (similar to 5-fluoro analog )

  • Aqueous solubility: 1.2-1.5 mg/mL (pH 7.4)

Stability Profile

Accelerated stability studies (40°C/75% RH) predict:

  • Hydrolytic degradation: <5% over 6 months (pH 4-8)

  • Photolytic sensitivity: Significant decomposition under UV-B exposure

  • Thermal stability: Stable to 150°C under inert atmosphere

Knowledge Gaps and Research Opportunities

  • Stereoelectronic Effects: Impact of chlorine's σ-hole on molecular recognition

  • Metabolic Fate: CYP450 isoform specificity in hepatic clearance

  • Polymer Compatibility: Thermal stability in polyamide matrices

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